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Compound of Interest

Compound Name: 4-Bromobenzenesulfonamide

Cat. No.: B1198654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromobenzenesulfonamide, a key intermediate in medicinal chemistry and organic synthesis.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring

such spectra. The information presented herein is crucial for the unambiguous identification,

purity assessment, and structural elucidation of this compound.

Chemical Structure and Properties
IUPAC Name: 4-Bromobenzenesulfonamide

Molecular Formula: C₆H₆BrNO₂S

Molecular Weight: 236.09 g/mol

CAS Number: 701-34-8

Melting Point: 163-167 °C[1]

Spectroscopic Data
The following sections present the key spectroscopic data for 4-bromobenzenesulfonamide
in a tabulated format for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.7-7.8 Doublet (AA'BB') 2H
Ar-H (ortho to

SO₂NH₂)

~ 7.6-7.7 Doublet (AA'BB') 2H Ar-H (ortho to Br)

Variable (broad) Singlet 2H SO₂NH₂

Note: The aromatic protons of 4-bromobenzenesulfonamide form a complex AA'BB' spin

system. The predicted chemical shifts are approximate, and the actual spectrum will show two

doublets with ortho coupling constants (typically 7-9 Hz). The chemical shift of the sulfonamide

protons is highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

132.50 C-Br

131.86 Ar-CH

131.70 Ar-CH

127.03 C-S

Note: The above data is based on a predicted spectrum in D₂O at 200 MHz.

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3350-3250 Strong, Sharp (two bands) N-H stretching (sulfonamide)

3100-3000 Medium Aromatic C-H stretching

1575-1565 Medium C=C aromatic ring stretching

1340-1315 Strong Asymmetric SO₂ stretching

1170-1150 Strong Symmetric SO₂ stretching

1090-1080 Medium C-S stretching

830-810 Strong
p-disubstituted C-H out-of-

plane bending

700-600 Medium C-Br stretching

Note: The presence of two sharp N-H stretching bands is characteristic of a primary

sulfonamide. The strong absorptions for the SO₂ group are also key diagnostic peaks.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

235/237 Moderate
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Br)

171/173 Moderate [M - SO₂]⁺

155/157 High
[M - SO₂NH₂]⁺ (Bromophenyl

cation)

76 Moderate [C₆H₄]⁺

Note: The mass spectrum of 4-bromobenzenesulfonamide exhibits a characteristic isotopic

pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A key fragmentation pathway for

aromatic sulfonamides is the loss of sulfur dioxide (SO₂).[2]
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4-
bromobenzenesulfonamide.

NMR Spectroscopy
Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of 4-bromobenzenesulfonamide in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The

choice of solvent will affect the chemical shift of the labile sulfonamide protons.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-160 ppm.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum should be collected prior to sample analysis.

Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

EI-MS: Introduce a small amount of the solid sample via a direct insertion probe.

ESI-MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable

solvent (e.g., methanol or acetonitrile).

Data Acquisition:

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

For fragmentation studies, perform tandem MS (MS/MS) on the molecular ion peak.

Workflow and Data Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

compound like 4-bromobenzenesulfonamide and the relationship between the different
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spectroscopic techniques in structural elucidation.
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Caption: Workflow for the spectroscopic analysis of 4-bromobenzenesulfonamide.
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Caption: Interrelationship of spectroscopic data for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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